1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceuticals . The acetyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes. The triazole ring is another common feature in medicinal chemistry, known for its stability and versatility .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the triazole ring is a five-membered ring with two nitrogen atoms . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The acetyl group could potentially undergo hydrolysis, and the aldehyde group could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity Research Research has indicated that triazole derivatives, including compounds structurally related to "1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde," exhibit moderate to good antimicrobial activity. Swamy et al. (2019) synthesized a series of triazole derivatives and evaluated their in vitro activity against several bacterial and fungal organisms, demonstrating their potential as antimicrobial agents (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).
Chemical Synthesis and Characterization The design and synthesis of triazole compounds have been a focus for developing potential antimicrobial agents through various chemical reactions, including the Vilsmeier–Haack reaction. Bhat et al. (2016) detailed the synthesis of new triazole derivatives, showcasing their broad spectrum of antimicrobial activities and suggesting their utility in pharmaceutical research (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antimicrobial and Antioxidant Studies Further studies on triazole compounds, including those similar to the target chemical, reveal their antimicrobial and antioxidant properties. The synthesis of triazolyl pyrazole derivatives through reactions such as the Vilsmeier–Haack reaction has been explored for their potential as antimicrobial agents, with some showing notable activity and moderate to good antioxidant properties. This suggests a promising area of research for the development of new therapeutic agents (Manjunatha Bhat et al., 2016).
Mechanism of Action
Target of Action
Compounds with a piperidine moiety, such as this one, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) The interaction with sEH can lead to the inhibition of this enzyme, thereby affecting the levels of EETs and their associated biological activities
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of EETs and their anti-inflammatory effects . The compound may also bind to other biomolecules, influencing their activity and leading to changes in cellular processes. For instance, it can modulate enzyme activity through competitive or non-competitive inhibition, thereby affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1-acetylpiperidin-4-yl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9(17)14-4-2-10(3-5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWYUSFCPYLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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